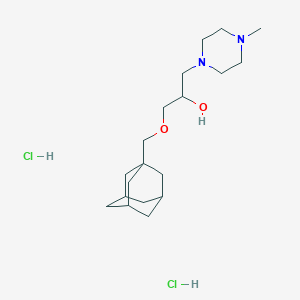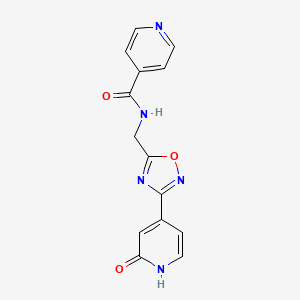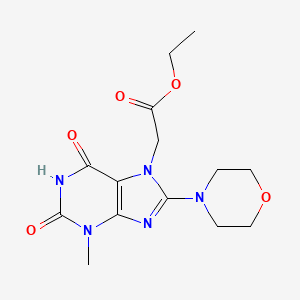
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by its complex structure, featuring an adamantane core, a methoxy group, and a piperazine ring. This compound has attracted attention in various fields due to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several steps:
Adamantane Functionalization: The adamantane core is functionalized using halogenation and subsequent nucleophilic substitution to introduce the methoxy group.
Piperazine Ring Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.
Final Coupling: The final step involves coupling the intermediate with 3-(4-methylpiperazin-1-yl)propan-2-ol under basic conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent choices and purification methods are critical to ensure scalability and consistency in large-scale synthesis.
化学反応の分析
Types of Reactions
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminum hydride)
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products Formed
The major products depend on the type of reactions:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is used as a building block for synthesizing more complex molecules, exploring reaction mechanisms, and studying stereochemical effects.
Biology
In biological research, this compound is investigated for its interactions with cellular components, its effects on metabolic pathways, and its potential as a molecular probe for studying biological processes.
Medicine
Medically, it shows promise due to its potential therapeutic properties, particularly in the modulation of neurotransmitter systems, making it a candidate for drug development in neurological and psychiatric disorders.
Industry
Industrially, its unique structure makes it valuable in the development of advanced materials, including polymers and nanomaterials, where it can impart specific physical and chemical properties.
作用機序
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects through various mechanisms:
Molecular Targets: It targets specific receptors or enzymes in the body, influencing their activity.
Pathways: It modulates signaling pathways, potentially altering cellular responses and metabolic processes.
類似化合物との比較
Uniqueness
This compound stands out due to its adamantane core, which provides stability and unique steric effects. Its combination with the methoxy and piperazine groups further enhances its versatility and biological activity.
Similar Compounds
1-Adamantylamine: Similar adamantane core but lacks the methoxy and piperazine groups.
Memantine: An adamantane derivative used in Alzheimer's disease treatment, shares structural similarities but with different functional groups.
Rimantadine: Another adamantane derivative with antiviral properties, structurally similar but functionally distinct.
特性
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2.2ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;;/h15-18,22H,2-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEKCYBWAPESEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(butan-2-ylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2453520.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2453521.png)
![2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2453525.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2453528.png)

![4-[4-(4-Methoxyanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2453532.png)



![methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2453538.png)

![6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2453540.png)
